Maltol propionate

Description

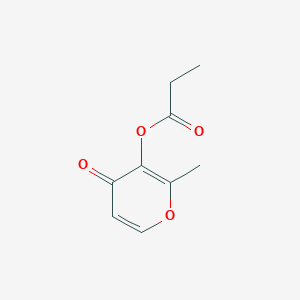

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKYPRRBTKRGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(OC=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887463 | |

| Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Caramel aroma | |

| Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

153.00 °C. @ 1.00 mm Hg | |

| Record name | Maltol propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in fats, Soluble (in ethanol) | |

| Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68555-63-5 | |

| Record name | Maltol propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(1-OXOPROPOXY)-4H-PYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO5F79G1MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltol propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Maltol Propionate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

Maltol (B134687) propionate (B1217596), systematically named 2-methyl-4-oxo-4H-pyran-3-yl propionate, is the ester formed from maltol and propionic acid.[1] Its chemical structure is characterized by a pyranone ring, a common scaffold in various natural products.

-

Chemical Name: 2-Methyl-4-oxo-4H-pyran-3-yl propionate[1]

-

Synonyms: 3-Hydroxy-2-methyl-4-pyrone propionate, Maltol propionate[1]

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a white to slightly amber solid at room temperature.[2] It is characterized by a sweet, bakery-like aroma with fruity undertones, often described as having a hint of strawberry.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to slightly amber solid | [2] |

| Odor | Bakery note with a hint of strawberry, sweet, caramellic, fruity | [2][3] |

| Taste | Sweet, brown, caramellic, fruity, jamy with tropical notes | [3] |

| Melting Point | 40 - 49 °C | [1][2] |

| Boiling Point | 152 - 155 °C; 279.83 °C | [1][2] |

| Density | 1.19 g/cm³ | [2] |

| Refractive Index | 1.502 - 1.512 at 20 °C | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While detailed spectral assignments for this compound are not extensively published, representative data for the parent compound, maltol, can provide valuable insights.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl and ethyl groups, as well as the protons on the pyranone ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the olefinic carbons of the pyranone ring, and the aliphatic carbons of the methyl and propionate moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the ketone groups on the pyranone ring.

-

Mass Spectrometry (MS): Mass spectral analysis would provide information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Potential Biological Activity and Applications

This compound is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[1] Beyond these applications, research suggests potential biological activities, including antioxidant and antitumor properties, likely stemming from the maltol scaffold.[2]

References

Maltol Propionate (CAS: 68555-63-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (B134687) propionate (B1217596) (CAS: 68555-63-5), a derivative of the naturally occurring furanone, maltol, is a versatile compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

Maltol propionate, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, possesses a unique combination of sensory and chemical characteristics.[1] It is recognized for its sweet, caramel-like, and fruity aroma, often with notes of strawberry and baked goods.[2][3] This has led to its widespread use as a flavor and fragrance enhancer in a variety of consumer products.[1][4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 68555-63-5 | [1][2] |

| Synonyms | 3-Hydroxy-2-methyl-4-pyrone propionate, 2-Methyl-4-oxo-4H-pyran-3-yl propionate, Maltyl propionate | [1][5][6] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid or liquid | [1][3] |

| Melting Point | 40 - 49 °C | [1][7] |

| Boiling Point | 152 - 155 °C (at reduced pressure); ~280 °C (estimated) | [1][7] |

| Solubility | Insoluble in water; soluble in alcohol | [7] |

| Odor Profile | Sweet, caramellic, bready, jammy, strawberry, berry | [2][3] |

| Flavor Profile | Sweet, brown, caramellic, fruity, jammy, with nuances of bread crust and butterscotch | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of maltol with a propionylating agent, such as propionyl chloride or propionic anhydride. The following is a representative experimental protocol.

2.1. Materials

-

Maltol (3-hydroxy-2-methyl-4-pyrone)

-

Propionyl chloride (or propionic anhydride)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (B109758) (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

2.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maltol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Propionylating Agent: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

2.3. Synthesis Workflow

Analytical Characterization: Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

3.1.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the stock solution.

-

For food or cosmetic matrices, a suitable extraction method such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte.

3.1.2. GC-MS Parameters

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

3.2.1. Sample Preparation

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

3.2.2. NMR Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the well-documented bioactivities of its parent compound, maltol, provide a strong basis for inferring its potential pharmacological effects. Maltol has been shown to possess antioxidant, anti-inflammatory, and antitumor properties.

4.1. Potential Signaling Pathways

Based on studies of maltol, this compound may modulate several key signaling pathways:

-

NF-κB Signaling Pathway: Maltol has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[2][8] This suggests that this compound could have anti-inflammatory effects by preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies on related compounds suggest a potential for interaction with this pathway, which could be relevant for its potential antitumor activities.

-

PD-L1 Signaling Pathway: Recent research has indicated that maltol can modulate the PD-L1 signaling pathway in melanoma cells, suggesting a potential role in cancer immunotherapy.

4.2. Signaling Pathway Diagrams

Applications

This compound's unique properties make it a valuable ingredient in several industries:

-

Food and Beverage: Used as a flavor enhancer in baked goods, confectionery, and beverages to impart sweet, caramel, and fruity notes.[1][4]

-

Cosmetics and Fragrances: Incorporated into perfumes and personal care products for its pleasant and long-lasting aroma.[1][3]

-

Pharmaceuticals: Explored for its potential as an excipient to improve drug solubility and bioavailability, and for its antioxidant properties.[1] It has also been investigated for potential antitumor activities.[7]

Safety and Handling

While specific GHS classifications for this compound are not consistently available across all sources, general laboratory safety precautions should be observed. Based on data for the parent compound, maltol, it may be harmful if swallowed.[8][9][10] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3]

Table 2: Safety Information (based on Maltol)

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| P270: Do not eat, drink or smoke when using this product. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P330: Rinse mouth. | |

| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

This safety information is based on the parent compound, maltol, and should be used as a guideline. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed handling and safety information.

Conclusion

This compound is a compound of significant interest due to its desirable sensory properties and potential biological activities. This technical guide has provided a comprehensive overview of its chemical characteristics, detailed methodologies for its synthesis and analysis, and an exploration of its potential pharmacological relevance. The information and protocols presented herein are intended to facilitate further research and development involving this versatile molecule. As research continues, a deeper understanding of its biological mechanisms and potential therapeutic applications is anticipated.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Maltol prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. US3474113A - Synthesis of 4-pyrones - Google Patents [patents.google.com]

Maltol Propionate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of maltol (B134687) propionate (B1217596), a derivative of maltol, with a focus on its physicochemical properties, potential therapeutic applications, and relevant experimental methodologies. While research on maltol propionate is emerging, this document also extensively covers the well-documented biological activities of its parent compound, maltol, to provide a foundational understanding for future research and development.

Core Molecular and Physicochemical Data

This compound, also known as 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one, is an ester derivative of maltol.[1] Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| CAS Number | 68555-63-5 | [2] |

| Appearance | White to slightly amber solid or pale yellow liquid | [1][2] |

| Melting Point | 40 - 49 °C | [1][2] |

| Boiling Point | 152 - 155 °C | [2] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

| Purity | ≥ 98% (by GC) | [2] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general experimental workflow can be proposed based on standard esterification reactions of phenols. Furthermore, this section provides detailed experimental protocols for assessing the biological activities of the parent compound, maltol, which can be adapted for the study of this compound.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the esterification of maltol with propionic anhydride (B1165640) or propionyl chloride. The following is a generalized protocol for the synthesis of an aryl propionate.

General Protocol for Aryl Propionate Synthesis: In a round-bottom flask, a solution of the phenol (B47542) (in this case, maltol) (1 mmol) and propionic anhydride (1.4 mmol) is prepared. A suitable catalyst, such as an ionic liquid or a Lewis acid, is added to the reaction mixture. The mixture is stirred continuously for a specified period (e.g., 10-15 minutes), and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with a basic solution (e.g., 10% NaOH) to remove any unreacted phenol, followed by a wash with cold water. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Experimental Protocols for Biological Activity (Based on Maltol)

The following protocols for assessing antioxidant and anticancer activities are based on studies of maltol and can serve as a starting point for investigating this compound.

1. In Vitro Antioxidant Activity Assays

This compound is suggested to have antioxidant properties.[1] Standard assays to quantify this activity include DPPH, ABTS, and FRAP assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., methanol).

-

Mix the sample solutions with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).

-

The percentage of scavenging activity is calculated relative to a control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

-

Dilute the ABTS•+ solution with a buffer to a specific absorbance at a set wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

Measure the decrease in absorbance after a set incubation period.

-

The scavenging activity is expressed as a percentage of inhibition of the ABTS•+ radical.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

-

Mix the test compound with the FRAP reagent.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 593 nm) after a defined incubation time.

-

The antioxidant capacity is determined from a standard curve prepared with a known antioxidant (e.g., Trolox).

-

2. In Vitro Anticancer Activity Assay (MTT Assay)

This compound is reported to have potential antitumor activities.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and cytotoxicity.

-

Seed cancer cells (e.g., breast or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control cells.

Potential Signaling Pathways and Mechanisms of Action (Based on Maltol)

While specific signaling pathways for this compound have not been elucidated, extensive research on maltol provides insights into potential mechanisms of action for its derivatives. It is important to note that the following information pertains to maltol .

Anti-inflammatory Activity via Inhibition of the NLRP3 Inflammasome

Maltol has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.

Maltol is suggested to exert its anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activity of caspase-1 (Casp1). This, in turn, prevents the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

References

- 1. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Maltol Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (B134687) propionate (B1217596), a derivative of maltol, is a compound of increasing interest in the pharmaceutical, food, and cosmetic industries. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of maltol propionate. It includes a detailed summary of its quantitative properties, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this versatile molecule.

Physical and Chemical Properties

This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is a white to pale yellow solid at room temperature.[1] It is characterized by a sweet, caramel-like, and fruity aroma.[2] The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [2][3] |

| Molecular Weight | 182.17 g/mol | [2][3] |

| CAS Number | 68555-63-5 | [2][3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 40 - 49 °C | [2][] |

| Boiling Point | 152 - 155 °C | [2] |

| Density | 1.19 g/cm³ | [] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| Refractive Index (n20/D) | 1.502 - 1.512 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from maltol and propionyl chloride in the presence of a base.

Materials:

-

Maltol (3-hydroxy-2-methyl-4-pyrone)

-

Propionyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve maltol in anhydrous dichloromethane.

-

Cool the flask in an ice/water bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add propionyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 20-30 minutes. A yellow solution may form.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and dichloromethane, to yield pure, crystalline this compound.[6]

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Signals: The spectrum is expected to show characteristic peaks for the methyl, ethyl, and pyranone ring protons.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Signals: The spectrum should show distinct signals for each of the nine carbon atoms in the this compound molecule.

-

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be recorded on a neat sample (if liquid) or as a KBr pellet or thin film (if solid).

-

Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Absorptions: The spectrum will show characteristic absorption bands for the C=O stretching of the ester and the pyranone ring, as well as C-O and C-H stretching and bending vibrations.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Expected Result: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (182.17 g/mol ).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound as described in the experimental protocols.

Potential Applications

This compound is a versatile compound with applications in various fields. It is utilized as a flavoring agent in the food industry, contributing a sweet, caramel, and fruity profile.[2] In the cosmetic and fragrance industry, it is used for its pleasant aroma.[2] Furthermore, research has indicated potential for this compound in pharmaceutical applications due to its antioxidant properties.[2][] Studies have also explored its potential as an antitumor agent.[] Its ability to act as a drug formulation excipient to improve the solubility and bioavailability of certain medications is also an area of active investigation.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methyl-4-oxo-4H-pyran-3-yl propionate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6384246B1 - Process for the preparation of maltol from plants belonging to the genus Abies - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Maltol Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of maltol (B134687) propionate (B1217596) (CAS No: 68555-63-5), a compound of interest in the pharmaceutical, cosmetic, flavor, and fragrance industries. Due to its aromatic properties and potential to enhance the solubility and bioavailability of certain medications, understanding its behavior in various solvents is critical for formulation development and research applications.[1] This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Core Technical Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 40 - 49 °C | [1][2] |

| Boiling Point | 152 - 155 °C | [1] |

| Appearance | White to pale yellow solid or liquid at 20°C | [1] |

Solubility of Maltol Propionate

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The following table summarizes the available data from technical and chemical information databases. It is important to note that some of this data is estimated or predicted.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 4348 mg/L (0.43 g/100 mL) | Estimated | [3] |

| Water | Not Specified | 4.07 g/L (0.41 g/100 mL) | Predicted | [4] |

| Water | Not Specified | Insoluble | Qualitative | [][6] |

| Alcohol | Not Specified | Soluble | Qualitative | [3][][6] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The following protocol outlines the steps for determining the solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, propylene (B89431) glycol, water)

-

Analytical balance

-

Volumetric flasks

-

Constant temperature shaker bath

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After the equilibration period, cease agitation and allow the flask to rest at the same constant temperature. This permits the excess solid this compound to settle. For fine suspensions, centrifugation at the same temperature may be required to achieve a clear supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any undissolved solid.

-

Filtration: Immediately filter the extracted sample through a syringe filter into a clean, tared vial. This step is crucial to remove any micro-particulates that could lead to an overestimation of solubility.

-

Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the analytical instrument, perform a precise gravimetric or volumetric dilution with the pure solvent.

-

Quantification: Analyze the concentration of this compound in the filtered (and diluted, if applicable) sample using a pre-validated and calibrated analytical method.

-

Calculation: Determine the original solubility by accounting for any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Caption: A diagram illustrating the shake-flask experimental workflow.

Logical Workflow for Solvent Selection in Formulation

This diagram outlines a decision-making process for selecting an appropriate solvent for this compound in a drug development context.

Caption: A logical workflow for solvent selection in drug formulation.

References

Natural occurrence of maltol and its derivatives

A### An In-depth Technical Guide to the Natural Occurrence of Maltol (B134687) and a Selection of Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol and its derivatives are naturally occurring organic compounds that have long been utilized as flavor enhancers in the food and beverage industry. Beyond their organoleptic properties, emerging research has illuminated a spectrum of biological activities, positioning these molecules as subjects of interest for pharmaceutical and therapeutic development. This technical guide provides a comprehensive overview of the natural occurrence of maltol and its derivatives, details common experimental protocols for their analysis, and explores the key signaling pathways through which they exert their biological effects. Quantitative data are presented in tabular format for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound first isolated from the bark of the larch tree. It is characterized by a sweet, caramel-like aroma and is formed during the thermal processing of carbohydrates, such as in the roasting of malt (B15192052) and the baking of bread.[1][2] Its primary derivative of commercial importance is ethyl maltol (2-ethyl-3-hydroxy-4-pyrone), a synthetic analogue with a more potent flavor profile. While ethyl maltol's natural occurrence is negligible, other derivatives such as 5-hydroxymaltol (B89605) are found in thermally processed foods.

Recently, the scientific focus on maltol has expanded beyond its role as a flavorant. Studies have revealed significant antioxidant, anti-inflammatory, and cytoprotective properties, making it a promising scaffold for the design of novel therapeutic agents.[3][4] This guide serves as a technical resource for professionals in research and drug development, consolidating current knowledge on the natural sources, analytical methodologies, and biological mechanisms of action of these compounds.

Natural Occurrence and Quantitative Data

Maltol is found in a wide variety of plant sources and is also a common product of the Maillard reaction and caramelization, processes that occur when foods are heated.[2] This section details its presence in natural and processed materials.

Plant Kingdom

Maltol has been identified in various parts of several plant species. Its presence in the bark of larch trees (Larix decidua) and the needles of pine trees is well-documented.[1][5] It is also a notable component of processed ginseng, particularly red ginseng (Panax ginseng), where its concentration increases significantly during high-temperature steaming processes.[5][6]

Thermally Processed Foods

The characteristic aroma of many cooked foods is, in part, due to the formation of maltol. It is generated from sugars during baking or roasting.[2] Consequently, it is found in products like bread crusts, roasted coffee beans, cocoa, and cereals.[2][7][8]

Quantitative Distribution of Maltol

The concentration of maltol can vary significantly depending on the source and processing conditions. The following table summarizes available quantitative data from various studies.

| Source | Scientific Name | Concentration Range (mg/kg or ppm) | Reference(s) |

| Bread Crust | Triticum aestivum | 7.19 - 33,000 | [9][10] |

| Roasted Coffee Beans | Coffea arabica | 1.26 - 3.58 (relative peak area %) | [4] |

| Red Ginseng | Panax ginseng | Up to 1,190 (from 25.98 in white) | [11] |

| Cakes (Commercial) | - | 50 - 200 (as an additive) | [12] |

| Fraser Fir Needles | Abies fraseri | ~10,000 (1% by mass) | [13] |

Note: Concentrations can be highly variable based on processing temperature, time, and analytical method used.

Derivatives: Ethyl Maltol and 5-Hydroxymaltol

Ethyl Maltol is a synthetic analogue of maltol and is not considered to occur naturally in any significant amount.[14] It is produced chemically to have a flavor-enhancing potency that is four to six times greater than maltol.

5-Hydroxymaltol has been identified as a natural constituent in roasted barley, birch syrup, and coffee. Quantitative data for this derivative is less common in the literature, but its presence indicates it is also a product of thermal food processing.

Experimental Protocols for Analysis

The accurate quantification of maltol and its derivatives from complex matrices like food and plant tissues requires robust analytical methods. This section outlines the key experimental protocols employed in their extraction and determination.

Extraction Methodologies

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is considered a "green" technique due to reduced solvent consumption and extraction time compared to conventional methods.[12][15]

-

General Protocol:

-

A powdered or homogenized sample (e.g., 5g of ground plant material) is placed in a microwave-safe extraction vessel.[12]

-

An appropriate solvent (e.g., 20 mL of ethanol, methanol, or aqueous mixtures) is added. The choice of solvent is critical and depends on the polarity of the target analyte and the microwave absorption properties of the solvent.[12][16]

-

The vessel is sealed and placed in a microwave extraction system.

-

The system is programmed with specific parameters for power (e.g., 100%), temperature (e.g., 85°C), and time (e.g., 10 minutes).[12]

-

After extraction, the mixture is cooled, and the extract is filtered or centrifuged to remove solid debris.

-

The resulting extract can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

-

Solid-Phase Extraction (SPE): SPE is a sample clean-up and pre-concentration technique used to isolate analytes from a complex mixture.

-

General Protocol:

-

An SPE cartridge containing a suitable sorbent (e.g., LiChrolut EN for wine samples) is conditioned with a solvent.[17]

-

The sample solution (e.g., 50 mL of wine) is passed through the cartridge, where the analytes of interest are adsorbed onto the sorbent.[17]

-

The cartridge is washed with a weak solvent to remove interferences.

-

The retained analytes are then eluted with a small volume of a strong solvent (e.g., dichloromethane).[17]

-

The eluate is collected, concentrated, and prepared for analysis.

-

References

- 1. Maltol prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maltol mitigates cisplatin-evoked cardiotoxicity via inhibiting the PI3K/Akt signaling pathway in rodents in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maltol | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. jfda-online.com [jfda-online.com]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. Maltol inhibits oxygen glucose deprivation‑induced chromatinolysis in SH‑SY5Y cells by maintaining pyruvate level - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Maltol Propionate: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (B134687) propionate (B1217596), an ester derivative of the naturally occurring compound maltol, is primarily utilized in the food and cosmetic industries for its characteristic sweet, fruity aroma. While extensive research has elucidated the diverse biological activities of maltol, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, specific studies on maltol propionate are notably scarce. This technical guide provides a comprehensive overview of the known biological activities of maltol, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. Furthermore, this document explores the potential biological activities of this compound by examining the structure-activity relationship and the likely influence of propionate esterification on the physicochemical and biological properties of the parent molecule. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other maltol derivatives.

Introduction to Maltol and this compound

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound found in various sources, including the bark of larch trees, pine needles, and roasted malt.[1] It is widely used as a flavor enhancer in the food industry and for its fragrance in cosmetics.[2] Maltol is generally recognized as safe (GRAS) and has been the subject of numerous studies investigating its biological effects.

This compound (2-methyl-4-oxo-4H-pyran-3-yl propionate) is a synthetic derivative of maltol where the hydroxyl group is esterified with propionic acid. This modification alters its chemical properties, notably increasing its lipophilicity, which can, in turn, influence its biological activity and bioavailability. While commercially used for its flavor and fragrance, its potential pharmacological activities remain largely unexplored. This guide will, therefore, draw heavily on the established bioactivities of maltol to infer the potential of this compound.

Potential Biological Activities of Maltol and this compound

The primary biological activities attributed to maltol, and by extension, potentially to this compound, include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

Antioxidant Activity

Maltol is a known potent antioxidant.[3] Its ability to scavenge free radicals is a key mechanism behind many of its other biological effects. While direct quantitative data for this compound is unavailable, the core phenolic-like structure responsible for this activity in maltol is present. However, the esterification of the hydroxyl group may impact this activity. In some phenolic compounds, esterification can decrease antioxidant activity by blocking the hydrogen-donating hydroxyl group, while in other cases, increased lipophilicity might enhance activity within lipid environments.[4][5][6]

Table 1: Antioxidant Activity of Maltol

| Assay Type | Model System | Key Findings | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | In vitro | Concentration-dependent scavenging activity. | [7] |

| ABTS Radical Scavenging | In vitro | Effective scavenging of ABTS radicals. | [7] |

| Nitric Oxide (NO) Scavenging | In vitro | Inhibition of NO production in a concentration-dependent manner. | [8] |

| Reactive Oxygen Species (ROS) Inhibition | Macrophage cell lines | Attenuated ROS generation. | [2][4] |

| Advanced Glycation End Products (AGEs) Inhibition | In vitro | Stronger inhibitory effect than aminoguanidine. |[9] |

Anti-inflammatory Activity

Maltol has demonstrated significant anti-inflammatory properties in various studies.[2][10] It can modulate key inflammatory pathways, reducing the production of pro-inflammatory cytokines. The increased lipophilicity of this compound could potentially enhance its cellular uptake, possibly leading to more potent anti-inflammatory effects, although this requires experimental verification.[11]

Table 2: Anti-inflammatory Activity of Maltol

| Model System | Key Findings | IC50/Effective Concentration | Reference |

|---|---|---|---|

| LPS-stimulated macrophages | Inhibition of NLRP3 and non-canonical inflammasome activation. | - | [3][12] |

| IL-1β-induced human OA chondrocytes | Suppression of COX-2, iNOS, TNF-α, IL-6, ADAMTS-5, and MMP-13 production. | - | [1] |

| Alcohol-induced oxidative damage in mice | Reduced serum AST, ALT, and hepatic TNF-α and IL-1β production. | - | [12] |

| DNCB-induced atopic dermatitis mouse model | Reduction of atopic dermatitis-like symptoms. | - |[13] |

Antimicrobial Activity

Maltol exhibits antimicrobial activity against a range of microorganisms, although it is sometimes considered insufficient on its own.[14] Its efficacy can be enhanced when used in combination with other agents like cationic surfactants.[15] The esterification to this compound could influence its antimicrobial properties; increased lipophilicity might improve its ability to disrupt microbial cell membranes.[16] Studies on other phenolic acid esters have shown that increasing the alkyl chain length can enhance antimicrobial activity.[13][16]

Table 3: Antimicrobial Activity of Maltol

| Microorganism | Assay | Key Findings | MIC (ppm) | Reference |

|---|---|---|---|---|

| Escherichia coli | Broth microdilution | Synergistic effect with cationic surfactants. | 1000-4000 | [11][14][17] |

| Staphylococcus aureus | Broth microdilution | Additive effect with cationic surfactants. | 1000-4000 | [11][14][17] |

| Pseudomonas aeruginosa | Broth microdilution | Synergistic effect with cationic surfactants. | 1000-4000 | [11][14][17] |

| Candida albicans | Broth microdilution | High synergy with cationic surfactants. | 1000-4000 | [11][14][17] |

| Aspergillus brasiliensis | Broth microdilution | High synergy with cationic surfactants. | 1000-4000 |[11][14][17] |

Anticancer Activity

Emerging research has highlighted the anticancer potential of maltol.[10][18][19] It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines and can modulate key signaling pathways involved in cancer progression. While some sources suggest potential antitumor activities for this compound, specific data is lacking. The modification of maltol into ester derivatives has been explored as a strategy to enhance anticancer activity in other contexts.[20][21]

Table 4: Anticancer Activity of Maltol

| Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|

| B16F10 (Melanoma) | Growth inhibition, apoptosis, cell cycle arrest | Downregulation of PD-L1, attenuation of STAT1 phosphorylation. | [10][18][19] |

| A375 (Melanoma) | Suppression of viability | Synergistic effect with cisplatin. | [18] |

| HL-60 (Promyelocytic Leukemia) | Cytotoxicity | Induced apoptosis. | [5][8] |

| HSC-2 (Oral Squamous Cell Carcinoma) | Cytotoxicity | Higher cytotoxicity in the presence of FeCl3. |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of maltol's biological activities. These protocols can serve as a template for designing studies on this compound.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound (maltol or this compound) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production in Macrophages

-

Principle: This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is measured indirectly by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.

-

Methodology:

-

Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

-

Methodology:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Anticancer Activity - MTT Cell Viability Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Signaling Pathways and Visualizations

Maltol has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms. It is plausible that this compound could interact with these or similar pathways, potentially with altered efficacy due to its different physicochemical properties.

Inhibition of NLRP3 Inflammasome Activation

Maltol has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[3][12] This inhibition is mediated through the reduction of reactive oxygen species (ROS) production and direct inhibition of caspase-1 activity.

Caption: Maltol inhibits NLRP3 inflammasome activation by reducing ROS and inhibiting Caspase-1.

Modulation of the PD-L1 Signaling Pathway in Cancer

In melanoma cells, maltol has been shown to suppress the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that cancer cells use to evade the immune system.[10][18] This effect is mediated by the attenuation of STAT1 phosphorylation.

Caption: Maltol suppresses PD-L1 expression by inhibiting STAT1 phosphorylation.

PI3K/Akt/NF-κB Pathway in Inflammation

Maltol has been reported to prevent the progression of osteoarthritis by targeting the PI3K/Akt/NF-κB pathway.[1] This pathway is central to the regulation of inflammation and cell survival.

Caption: Maltol inhibits the PI3K/Akt/NF-κB pathway, reducing inflammation.

Structure-Activity Relationship and the Potential of this compound

The biological activity of a molecule is intrinsically linked to its chemical structure. The esterification of maltol to form this compound introduces a propionyl group, which is expected to alter its physicochemical properties and, consequently, its biological activities.

-

Lipophilicity and Bioavailability: The addition of the propionate ester group increases the lipophilicity of the maltol molecule.[22][23] This change can have a dual effect. On one hand, increased lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and greater intracellular concentrations.[23][24] On the other hand, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic turnover, which might reduce overall bioavailability.[25]

-

Antioxidant Activity: The primary antioxidant activity of phenols like maltol is attributed to the hydrogen-donating ability of the hydroxyl group. Esterifying this group in this compound may reduce its radical scavenging capacity in aqueous environments.[5][6] However, the increased lipophilicity could enhance its antioxidant efficacy within lipid-rich environments, such as cell membranes, by allowing for better partitioning into these matrices.[4]

-

Anti-inflammatory and Anticancer Activities: The potential impact on these activities is complex. Enhanced cellular uptake due to increased lipophilicity could lead to more potent inhibition of intracellular targets, such as signaling proteins and enzymes.[11] However, the modification of the hydroxyl group might also alter the binding affinity to these targets.

-

Antimicrobial Activity: For antimicrobial agents, a certain degree of lipophilicity is often required to penetrate the lipid-rich membranes of microorganisms.[16] Therefore, the increased lipophilicity of this compound could potentially lead to enhanced antimicrobial activity compared to maltol.[13][26]

Future Directions and Conclusion

The existing body of research on maltol provides a strong foundation for exploring the therapeutic potential of its derivatives. This compound, with its altered physicochemical properties, represents a promising candidate for further investigation. Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of this compound.

-

Comparative Studies: Performing head-to-head comparisons of the biological activities of maltol and this compound to elucidate the specific effects of propionate esterification.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.

-

Mechanism of Action Studies: Investigating the molecular mechanisms and signaling pathways modulated by this compound.

References

- 1. Maltol - Wikipedia [en.wikipedia.org]

- 2. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. mdpi.com [mdpi.com]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-tumor activity of alkenyl camptothecin esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigation of podophyllotoxin esters as potential anticancer agents: synthesis, biological studies and tubulin inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Influence of molecular properties on oral bioavailability of lipophilic drugs - mapping of bulkiness and different measures of polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

The Antioxidant Potential of Pyranone Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranone compounds, a class of heterocyclic organic molecules, have garnered significant attention in the scientific community for their diverse biological activities, including notable antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant characteristics of pyranone derivatives. It summarizes quantitative data from various antioxidant assays, details the experimental protocols for these assays, and elucidates the key signaling pathways through which pyranones exert their antioxidant effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antioxidant-based therapeutics.

Introduction to Pyranone Compounds and Oxidative Stress

Pyranones are a group of compounds characterized by a six-membered ring containing an oxygen atom and a ketone functional group. They are classified into α-pyrones, γ-pyrones, and their various derivatives based on the position of the carbonyl group and substitutions on the ring. These compounds are found in a wide array of natural products and have been the focus of extensive synthetic efforts due to their broad pharmacological potential.[1]

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury. The exploration of novel antioxidant compounds is a critical area of research in modern drug discovery.

Mechanisms of Antioxidant Action

The antioxidant activity of pyranone compounds is primarily attributed to their chemical structure, which enables them to act through several mechanisms:

-

Hydrogen Atom Transfer (HAT): Phenolic hydroxyl groups often present on pyranone derivatives can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting pyranone radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.[4]

-

Single Electron Transfer (SET): Pyranone compounds can also donate an electron to a free radical, converting it into a more stable species. The resulting radical cation of the pyranone is then stabilized.[5]

-

Activation of Endogenous Antioxidant Pathways: Emerging evidence suggests that some pyranone derivatives can upregulate the cellular antioxidant defense system by activating key signaling pathways, such as the Keap1-Nrf2 pathway.[6][7]

Quantitative Antioxidant Activity of Pyranone Derivatives

The antioxidant capacity of pyranone compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for different pyranone derivatives from key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Pyranone Derivatives

| Compound/Derivative | IC50 (mM) | Reference Compound | IC50 (mM) | Reference |

| 4g (a 4H-pyran derivative) | 0.329 | BHT | 0.245 | [8] |

| 4j (a 4H-pyran derivative) | 0.1941 | BHT | 0.245 | [8] |

| 6-aryl-5,6-dihydro-4-hydroxypyran-2-one (3a) | 0.0367 | - | - | [9] |

| 4-hydroxypyran-2-one (5f) | 0.394 | - | - | [9] |

| Dihydroxymethyl pyranone | High activity | α-tocopherol | - | [10] |

Table 2: Superoxide Anion Scavenging and Lipid Peroxidation Inhibition

| Compound/Derivative | Assay | IC50 (mmol/L) | Reference Compound | Activity | Reference |

| Phenolic pyrone (5e) | Superoxide Scavenging | 0.180 | Ascorbic acid | 24% inhibition at 1 mg/ml | [9] |

| Phenolic pyrone (5f) | Superoxide Scavenging | 0.488 | Ascorbic acid | 24% inhibition at 1 mg/ml | [9] |

| Phenolic pyrone (5f) | Lipid Peroxidation Inhibition | 0.069 | - | - | [9] |

Table 3: Antioxidant Activity of Oxovitisin (a Pyranone-Anthocyanin Derivative)

| Assay | Oxovitisin (IC50 µg·mL⁻¹) | Vitisin A (IC50 µg·mL⁻¹) | Mv-3-gluc (IC50 µg·mL⁻¹) | Vitamin C (IC50 µg·mL⁻¹) | Reference |

| O₂⁻ Scavenging | 71.4 | 30.7 | 19 | 28 | [11] |

| ·OH Scavenging | 1.68 | 3.524 | 2.854 | 8.441 | [11] |

| H₂O₂ Scavenging | 1.311 | 0.4098 | 0.288 | 3.265 | [11] |

Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of pyranone compounds. The following sections provide detailed methodologies for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The DPPH• radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.[12]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). Store the solution in a dark bottle at 4°C.

-

-

Sample Preparation:

-

Dissolve the pyranone compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

-

-

Assay Procedure:

-

To 1.0 mL of each sample dilution, add 2.0 mL of the 0.1 mM DPPH solution.

-

For the control, use 1.0 mL of the solvent instead of the sample solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the pyranone compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance is measured spectrophotometrically.[13]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the pyranone compound and serial dilutions as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate the plate at room temperature for 6 minutes in the dark.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

The IC50 value is determined from the plot of percentage inhibition versus concentration.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[14]

Experimental Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in distilled water and make up the volume to 1 L.

-

TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.

-